
Octanamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanamidine is a chemical compound with the molecular formula C_8H_19N_3. It is a member of the amidine family, characterized by the presence of a functional group with the general structure R-C(=NH)-NH_2. This compound is known for its antimicrobial properties and is used in various applications, including medicine and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octanamidine typically involves the reaction of octanoyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amidine product. The general reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{COCl} + \text{NH}_3 \rightarrow \text{C}8\text{H}{17}\text{C(=NH)NH}_2 + \text{HCl} ]
In this reaction, octanoyl chloride reacts with ammonia to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: Octanamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2). The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
科学研究应用
Octanamidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its antimicrobial properties and potential use as an antiseptic agent.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal treatments.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of octanamidine involves its interaction with microbial cell membranes. This compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This non-specific mode of action makes it effective against a broad spectrum of microorganisms, including bacteria and fungi. The compound does not target specific metabolic pathways or proteins, reducing the likelihood of resistance development.
相似化合物的比较
Octanamidine can be compared with other similar compounds, such as:
Hexamidine: Another amidine compound with antimicrobial properties. Hexamidine is used in topical antiseptics and disinfectants.
Pentamidine: A diamidine compound used as an antiprotozoal agent. It is effective against certain parasitic infections.
Propamidine: Similar to pentamidine, propamidine is used as an antimicrobial agent in eye drops and wound dressings.
Uniqueness of this compound: this compound’s unique structure and broad-spectrum antimicrobial activity make it a valuable compound in various applications. Its non-specific mode of action and low likelihood of resistance development further enhance its utility in medical and industrial settings.
属性
CAS 编号 |
57536-05-7 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC 名称 |
octanimidamide |
InChI |
InChI=1S/C8H18N2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H3,9,10) |
InChI 键 |
DCSZNUYIFQSWQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
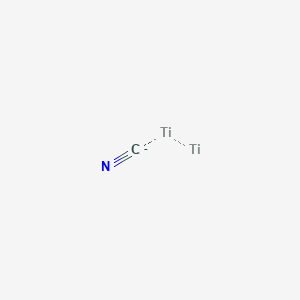
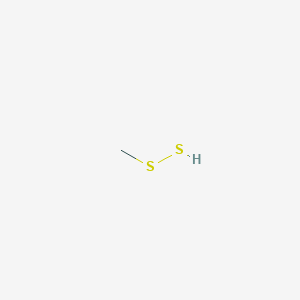
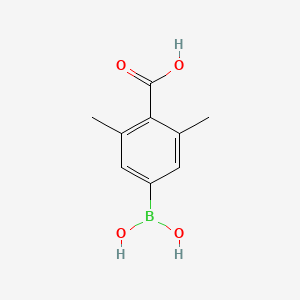
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)
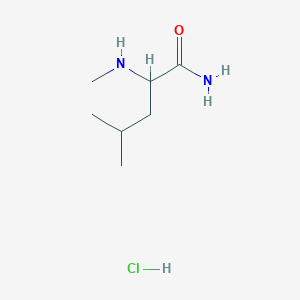

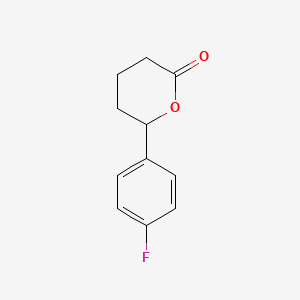


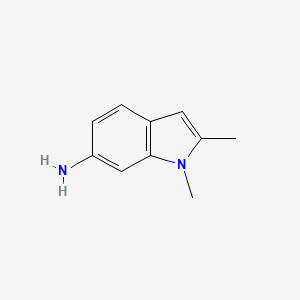
![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
